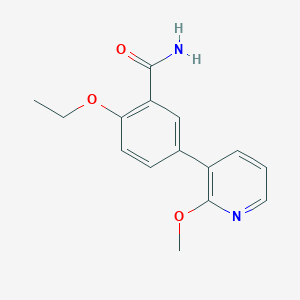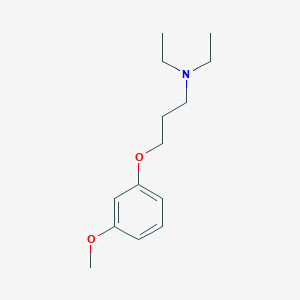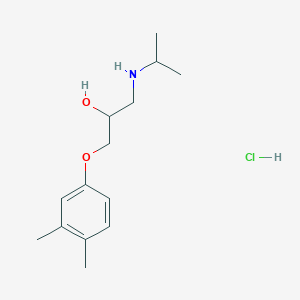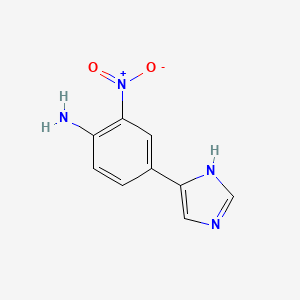
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide
Übersicht
Beschreibung
2-Ethoxy-5-(2-methoxypyridin-3-yl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene transcription, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide binds to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and subsequent recruitment of transcriptional co-activators. This leads to the suppression of gene transcription, particularly of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide has been shown to have potent anti-proliferative and anti-inflammatory effects in vitro and in vivo. In cancer cells, 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of cell growth and induction of apoptosis. In animal models of cancer, 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of tumor growth and metastasis. In models of inflammation, 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of pro-inflammatory cytokine production and amelioration of inflammatory symptoms. In models of cardiovascular disorders, 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of neointima formation and improvement of vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide is a highly selective inhibitor of BET proteins, and its potency and specificity have been extensively validated in vitro and in vivo. However, its use in lab experiments is limited by its low solubility in water and its relatively high cost. Furthermore, its effects on non-cancerous cells and tissues have not been extensively studied, and its long-term safety and efficacy in humans are still unknown.
Zukünftige Richtungen
Future research on 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, further studies are needed to determine its efficacy in various cancer types and its potential use in combination with other anti-cancer agents. In inflammation, further studies are needed to determine its efficacy in chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In cardiovascular disorders, further studies are needed to determine its efficacy in preventing restenosis after angioplasty and stent placement. Furthermore, the development of more potent and selective BET inhibitors with improved pharmacokinetic properties and lower cost is warranted.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, BET proteins have been shown to regulate the expression of oncogenes, such as c-Myc, and their inhibition by 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of tumor growth and metastasis. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and their inhibition by 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of inflammation. In cardiovascular disorders, BET proteins have been shown to regulate the expression of genes involved in vascular smooth muscle cell proliferation, and their inhibition by 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of neointima formation.
Eigenschaften
IUPAC Name |
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-13-7-6-10(9-12(13)14(16)18)11-5-4-8-17-15(11)19-2/h4-9H,3H2,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOYZTRJLBDBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(N=CC=C2)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![diethyl [4-(3-methoxyphenoxy)butyl]malonate](/img/structure/B3846630.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B3846640.png)


![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
hydrazone](/img/structure/B3846657.png)
![1-[3-(4-fluorophenoxy)propyl]pyrrolidine](/img/structure/B3846664.png)

![4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride](/img/structure/B3846673.png)
![8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B3846691.png)
![4-{[4-(diethylamino)butyl]thio}phenol hydrochloride](/img/structure/B3846699.png)
